molecular formula C₂₀H₂₆O₁₀S B1140058 [(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate CAS No. 53821-66-2

[(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate

Cat. No.: B1140058
CAS No.: 53821-66-2
M. Wt: 458.48
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Description

[(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[45]decan-7-yl] acetate is a complex organic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

[(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O10S/c1-12-6-8-15(9-7-12)31(23,24)29-16-10-25-20(11-26-19(4,5)30-20)18(28-14(3)22)17(16)27-13(2)21/h6-9,16-18H,10-11H2,1-5H3/t16-,17+,18-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMXIHAIFBPIKU-DMUMMCEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2COC3(COC(O3)(C)C)C(C2OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CO[C@]3(COC(O3)(C)C)[C@H]([C@@H]2OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic core. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

    Introduction of Functional Groups: The introduction of acetyloxy and sulfonyloxy groups is achieved through esterification and sulfonation reactions, respectively. Common reagents for these reactions include acetic anhydride and sulfonyl chlorides.

    Final Acetylation: The final step involves the acetylation of the hydroxyl groups to form the desired acetate ester. This is typically carried out using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyloxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and various substituted derivatives.

Scientific Research Applications

[(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to altered cellular functions.

    Receptor Binding: Binding to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    DNA Interaction: Interacting with DNA, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

[(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate can be compared with other similar compounds, such as:

    [(5S,6S,7S,8S)-6-hydroxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate: Differing by the presence of a hydroxyl group instead of an acetyloxy group.

    [(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)oxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate: Differing by the presence of an oxy group instead of a sulfonyloxy group.

These comparisons highlight the unique structural features and potential functional differences of this compound.

Biological Activity

The compound [(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate is a complex organic molecule characterized by its unique spirocyclic structure. This compound has garnered attention for its potential biological activities, including antimicrobial and enzyme inhibitory properties. This article presents a detailed review of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H26O10SC_{20}H_{26}O_{10}S with a molecular weight of 446.49 g/mol. The compound's structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC20H26O10S
Molecular Weight446.49 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research has indicated that compounds with similar sulfonamide functionalities exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The specific antimicrobial efficacy of this compound remains to be thoroughly investigated; however, its structural similarities to known active compounds suggest potential in this area.

Enzyme Inhibition

Enzyme inhibition studies are crucial for evaluating the pharmacological potential of new compounds. The compound's sulfonamide group may confer inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. For example:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have demonstrated significant AChE inhibitory activity with IC50 values ranging from 0.63 µM to 6.28 µM .
  • Urease Inhibition : The ability to inhibit urease is particularly relevant in treating conditions like urinary tract infections. Compounds similar to this compound have shown strong urease inhibition .

Case Studies and Research Findings

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